



# Application Notes and Protocols for the Crystallization of the Ensitrelvir-Protease Complex

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Compound of Interest		
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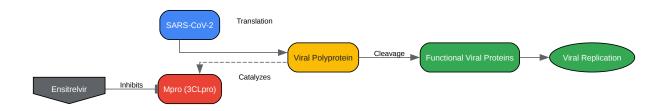
### Introduction

Ensitrelvir (S-217622) is an orally administered, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[3][4] Structural elucidation of the Ensitrelvir-Mpro complex is crucial for understanding its mechanism of action and for the rational design of next-generation antiviral agents.[1][5] This document provides detailed protocols for the expression, purification, and crystallization of the SARS-CoV-2 Mpro in complex with Ensitrelvir, based on established methodologies and the publicly available crystal structure (PDB ID: 8HBK).[1]

### **Mechanism of Action of Ensitrelyir**

**Ensitrelvir** functions by binding to the substrate-binding pocket of the SARS-CoV-2 Mpro, specifically interacting with the S1, S2, and S1' subsites.[1] This binding event is non-covalent and effectively blocks the protease's catalytic activity, thereby inhibiting the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral life cycle ultimately suppresses viral replication.





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Caption: Mechanism of action of Ensitrelvir.

# Experimental Protocols Expression and Purification of SARS-CoV-2 Main Protease (Mpro)

This protocol details the expression of a His-SUMO-tagged Mpro in E. coli and its subsequent purification.

#### Materials:

- pET-SUMO expression vector containing the SARS-CoV-2 Mpro gene
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) and Terrific Broth (TB) media
- Kanamycin and Chloramphenicol
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP



- Dialysis Buffer (Gel Filtration Buffer): 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
- Ni-NTA affinity resin
- SUMO protease
- Size-exclusion chromatography column (e.g., Superdex 200)

#### Protocol:

- Transformation: Transform the Mpro expression plasmid into E. coli BL21(DE3) cells and plate on LB agar with appropriate antibiotics.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.8-2.0.
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate overnight at 18°C with shaking.
- Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
- Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-SUMO-Mpro fusion protein with Elution Buffer.
- SUMO Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C with the addition of SUMO protease to cleave the His-SUMO tag.



- Second Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-SUMO tag and the SUMO protease. The flow-through will contain the purified Mpro.
- Size-Exclusion Chromatography: Concentrate the flow-through and further purify the Mpro by size-exclusion chromatography using a column pre-equilibrated with Gel Filtration Buffer.
- Purity and Concentration: Assess the purity of the Mpro by SDS-PAGE. Measure the protein concentration using a spectrophotometer (A280) and adjust to the desired concentration for crystallization trials.

# **Co-crystallization of Ensitrelvir-Mpro Complex**

This protocol outlines the setup of crystallization experiments for the **Ensitrelvir**-Mpro complex using the hanging drop vapor diffusion method.

#### Materials:

- Purified SARS-CoV-2 Mpro
- Ensitrelvir
- Crystallization Buffer: 0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000[1]
- Crystallization plates (e.g., 24-well VDX plates)
- Siliconized glass cover slips

#### Protocol:

- Complex Formation: Incubate the purified Mpro (at a concentration of approximately 5 mg/mL) with a 5-10 fold molar excess of Ensitrelvir for at least 1 hour on ice.[6]
- Crystallization Setup:
  - Pipette 500 μL of the Crystallization Buffer into the reservoir of a 24-well crystallization plate.



- $\circ$  On a siliconized cover slip, mix 1  $\mu$ L of the **Ensitrelvir**-Mpro complex solution with 1  $\mu$ L of the reservoir solution.
- Invert the cover slip and seal the reservoir to create a hanging drop.
- Incubation: Incubate the crystallization plates at 20°C (293 K).[1]
- Crystal Monitoring: Monitor the drops for crystal growth over several days to weeks. Crystals of the **Ensitrelvir**-Mpro complex are expected to appear within this timeframe.

## **Data Presentation**

The following tables summarize the key quantitative data for the expression, purification, and crystallization of the **Ensitrelvir**-Mpro complex.

Table 1: Protein Expression and Purification Parameters

Parameter	Value	Reference
Expression System	E. coli BL21(DE3)	[5]
Vector	pET-SUMO	
Induction Agent	0.5 mM IPTG	
Induction Temperature	18°C	_
Affinity Chromatography Resin	Ni-NTA	_
Final Protein Buffer	20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT	[6]
Final Protein Concentration	~5 mg/mL	[6]

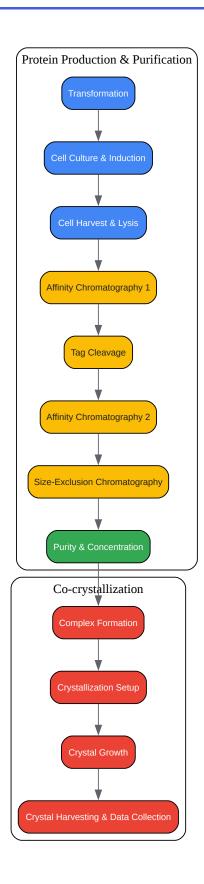
Table 2: Crystallization Conditions and Data



Parameter	Value	Reference
Crystallization Method	Hanging Drop Vapor Diffusion	
Protein Concentration	~5 mg/mL	[6]
Ensitrelvir Concentration	5-10 fold molar excess	[6]
Precipitant Solution	0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000	[1]
Temperature	20°C (293 K)	[1]
PDB ID	8НВК	[1]
Resolution	1.80 Å	[5]
Space Group	P 1 21 1	
Unit Cell Dimensions (a, b, c)	50.7, 84.4, 86.8 Å	_
Unit Cell Angles (α, β, γ)	90, 91.1, 90 °	_

# **Experimental Workflow**





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Caption: Experimental workflow for **Ensitrelvir**-Mpro complex crystallization.



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